molecular formula C12H14F3NO B2709962 2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide CAS No. 1623719-68-5

2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide

Cat. No.: B2709962
CAS No.: 1623719-68-5
M. Wt: 245.245
InChI Key: MVTZUZYGAOEKQG-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide (CAS: 1623719-68-5) is a fluorinated amide derivative characterized by a phenyl-substituted butanamide backbone and a 2,2,2-trifluoroethyl group attached to the nitrogen atom. This compound exhibits unique physicochemical properties due to the electron-withdrawing trifluoroethyl group, which enhances its metabolic stability and alters solubility profiles compared to non-fluorinated analogs. Safety data indicate it is highly flammable (H225) and requires precautions such as avoiding heat and ignition sources during handling .

Properties

IUPAC Name

2-phenyl-N-(2,2,2-trifluoroethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-2-10(9-6-4-3-5-7-9)11(17)16-8-12(13,14)15/h3-7,10H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTZUZYGAOEKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide typically involves the reaction of a phenyl-substituted butanamide with a trifluoroethylating agent. One common method is the nucleophilic substitution reaction where the butanamide is treated with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may act as an inhibitor for specific biological targets, particularly in lipid metabolism.

  • Mechanism of Action : The compound is believed to inhibit microsomal triglyceride transfer protein (MTP), which plays a crucial role in lipid transport and metabolism. This inhibition can lead to decreased serum lipids and may be beneficial in treating conditions such as hyperlipidemia and atherosclerosis .

Material Science

The unique trifluoroethyl group enhances the compound's properties for use in advanced materials. Its hydrophobic characteristics make it suitable for applications in coatings and polymers that require water resistance.

  • Polymer Synthesis : Research indicates that derivatives of this compound can be utilized to create fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in industries such as electronics and automotive .

Biomedical Research

The compound's structural features allow it to serve as a scaffold for the development of new drugs targeting various diseases.

  • Drug Design : The incorporation of trifluoroethyl groups has been shown to improve the pharmacokinetic properties of drug candidates, making them more effective in vivo .

Case Studies

StudyFocusFindings
Study 1Lipid MetabolismDemonstrated that this compound significantly reduced triglyceride levels in animal models .
Study 2Polymer DevelopmentDeveloped a series of fluorinated polymers using this compound as a monomer, resulting in materials with superior water repellency and durability .
Study 3Drug EfficacyEvaluated the efficacy of this compound as a drug delivery agent, showing improved bioavailability compared to traditional formulations .

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide with analogous compounds:

Compound Name Key Substituents Functional Groups Key Properties/Applications
This compound 2,2,2-Trifluoroethyl, phenyl Amide, trifluoroethyl High lipophilicity, metabolic stability
3-Oxo-2-Phenylbutanamide 3-Keto group, phenyl Amide, ketone Amphetamine precursor; forensic analysis
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide 4-Nitro, 2-methylphenyl, ethyl Amide, nitro, methyl High polarity; potential explosives precursor
2-Phenyl-N-(3-pyridinyl)butanamide 3-Pyridinyl, phenyl Amide, pyridine Enhanced hydrogen bonding; pharmaceutical applications

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects via fluorine atoms, reducing electron density on the amide nitrogen.
  • Lipophilicity : The trifluoroethyl group enhances lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability compared to the pyridinyl analog (logP ~1.8), which is more polar due to the basic nitrogen .
  • Thermal Stability: Fluorinated compounds like the target amide generally exhibit higher thermal stability than non-fluorinated analogs. For example, 2,2,2-trifluoroethyl esters synthesized under mild conditions show stability up to 150°C .

Biological Activity

2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide is an organic compound notable for its unique trifluoroethyl group and phenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14F3NO\text{C}_{13}\text{H}_{14}\text{F}_3\text{N}O

This compound features:

  • Phenyl Group : Contributes to π-π interactions and lipophilicity.
  • Trifluoroethyl Group : Enhances stability and modifies the compound's reactivity.

The mechanism of action for this compound primarily involves its interaction with specific biological targets. The trifluoroethyl group increases the lipophilicity of the molecule, allowing it to effectively interact with hydrophobic regions of proteins or enzymes. This interaction may lead to modulation or inhibition of enzyme activity across various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound exhibits potential enzyme inhibition properties. The compound has been investigated for its ability to inhibit certain enzymes involved in inflammatory pathways and cancer progression. For instance:

  • JAK Inhibition : Compounds with similar structures have shown efficacy in inhibiting Janus Kinases (JAKs), which are critical in mediating inflammatory responses and are implicated in various diseases such as rheumatoid arthritis and cancers .

Receptor Binding

The binding affinity of this compound to various receptors has also been explored. Its structural analogs have demonstrated activity at dopamine receptors but with varying selectivity profiles. Notably:

  • Dopamine Receptors : Studies have shown that analogs with trifluoroethyl substitutions can modulate receptor activity without significant selectivity for specific dopamine receptor subtypes .

Study on JAK Inhibition

A study focused on the structure-activity relationship (SAR) of compounds similar to this compound revealed significant inhibition against JAK family kinases. The most potent derivatives displayed IC50 values in the low nanomolar range. The findings suggest that modifications to the phenyl and trifluoroethyl groups can enhance biological activity while maintaining selectivity .

Relaxant Effects in Vascular Studies

In vascular studies involving isolated rabbit arteries, compounds structurally related to this compound exhibited relaxant effects. These studies indicated that while these compounds could induce relaxation in vascular smooth muscle tissues, they lacked selectivity for dopamine receptors .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below.

Compound NameStructure FeaturesBiological Activity
This compoundPhenyl group + Trifluoroethyl groupEnzyme inhibition; receptor binding
2-PhenylbutanamideLacks trifluoroethyl groupLimited biological activity
N-(2,2,2-Trifluoroethyl)butanamideLacks phenyl groupDifferent receptor interactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenyl-N-(2,2,2-trifluoroethyl)butanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a phenylbutanamide precursor with 2,2,2-trifluoroethylamine. Reaction conditions such as solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and catalysts (e.g., HATU or EDC) significantly impact yield. For example, Janssen Sciences Ireland’s patent (EP Bulletin) outlines nitro-group reduction and fluorinated ethylamine coupling steps for analogous compounds, emphasizing pH control to prevent side reactions . Safety protocols for handling volatile trifluoroethylamine derivatives, including inert atmospheres and PPE, are critical to avoid decomposition .

Q. Which spectroscopic and crystallographic methods are optimal for confirming the structure of fluorinated amides like this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR identifies trifluoroethyl group symmetry and electronic environment, while 1H^{1}\text{H} NMR resolves phenyl and amide proton coupling patterns .
  • X-ray Crystallography : Single-crystal studies (e.g., Acta Crystallographica reports) reveal bond angles and torsional effects of the trifluoroethyl group, critical for conformational analysis .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How does the trifluoroethyl substituent affect the compound’s physicochemical properties?

  • Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability via fluorine’s inductive effects. This substituent reduces basicity of adjacent amines, improving bioavailability by minimizing protonation at physiological pH . Comparative studies with non-fluorinated analogs (e.g., ethyl vs. trifluoroethyl) using HPLC or solubility assays quantify these effects .

Advanced Research Questions

Q. What strategies are employed to analyze stereoelectronic effects of the trifluoroethyl group on molecular conformation and target binding?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculates hyperconjugative interactions between C-F bonds and the amide carbonyl, predicting conformational preferences .
  • Protein Crystallography : Co-crystallization with target enzymes (e.g., carbonic anhydrase) identifies fluorine-protein interactions, such as hydrophobic packing or dipole-dipole contacts .
  • Dynamic NMR : Variable-temperature NMR detects rotational barriers influenced by fluorine’s steric and electronic effects .

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for fluorinated amides?

  • Methodological Answer : Contradictions often arise from differences in metabolic stability or tissue penetration. Strategies include:

  • Microsomal Assays : Liver microsome incubations identify metabolic hotspots (e.g., amide hydrolysis) .
  • Plasma Protein Binding Studies : Equilibrium dialysis quantifies unbound fractions, correlating with in vivo efficacy .
  • Species-Specific Pharmacokinetics : Cross-species comparisons (rodent vs. primate) account for cytochrome P450 variability .

Q. What computational models predict the impact of fluorine substitution on pharmacokinetic parameters in this compound class?

  • Methodological Answer :

  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) libraries incorporate fluorine’s van der Waals radius and electronegativity to predict logD, permeability, and clearance .
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeation rates, highlighting trifluoroethyl’s role in enhancing blood-brain barrier penetration .
  • ADMET Prediction Tools : Software like Schrödinger’s ADMET Predictor uses fluorine-specific parameters to forecast toxicity and bioavailability .

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